3,5-Dimethyl-3-heptene
CAS No.: 59643-68-4
Cat. No.: VC21259023
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59643-68-4 |
|---|---|
| Molecular Formula | C9H18 |
| Molecular Weight | 126.24 g/mol |
| IUPAC Name | (E)-3,5-dimethylhept-3-ene |
| Standard InChI | InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7+ |
| Standard InChI Key | OXOLZWHOQAEIAW-VQHVLOKHSA-N |
| Isomeric SMILES | CCC(C)/C=C(\C)/CC |
| SMILES | CCC(C)C=C(C)CC |
| Canonical SMILES | CCC(C)C=C(C)CC |
Introduction
Structural Characteristics
3,5-Dimethyl-3-heptene possesses a seven-carbon chain backbone with a double bond at the 3-position, creating unsaturation that defines its classification as an alkene. The compound's distinctive structural features include:
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A molecular formula of C₉H₁₈, consisting of nine carbon atoms and eighteen hydrogen atoms
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A double bond between the third and fourth carbon atoms in the main chain
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Two methyl groups (-CH₃) attached at the third and fifth carbon positions
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Existence in both cis and trans isomeric forms, with the trans isomer often referred to as (E)-3,5-dimethylhept-3-ene
The spatial arrangement of atoms in 3,5-Dimethyl-3-heptene determines many of its physical and chemical properties. The configuration around the double bond, whether cis or trans, affects molecular geometry, dipole moment, and consequently, its reactivity in various chemical processes. The branched structure with two methyl groups increases steric hindrance around the double bond, influencing reaction rates and selectivity in chemical transformations .
Physical and Chemical Properties
Physical Properties
3,5-Dimethyl-3-heptene exhibits physical properties characteristic of medium-chain alkenes, influenced by its molecular weight and branched structure. The key physical properties are summarized in Table 1:
Table 1: Physical Properties of 3,5-Dimethyl-3-heptene
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 126.24 g/mol | |
| Physical State | Clear liquid | |
| Boiling Point | 139.4±7.0 °C (predicted) | |
| Density | 0.738±0.06 g/cm³ (predicted) | |
| Flash Point | 23°C | |
| Specific Gravity (20/20) | 0.73 |
The molecule's relatively low molecular weight contributes to its volatile nature, while its branched structure affects properties such as boiling point and density. Like most alkenes, it possesses a relatively low flash point, classifying it as a flammable liquid .
Chemical Properties
The chemical identity and structural representation of 3,5-Dimethyl-3-heptene can be expressed through various chemical descriptors and notations, as presented in Table 2:
Table 2: Chemical Identifiers and Descriptors
Preparation Methods
Laboratory Synthesis
Several synthetic routes exist for the laboratory preparation of 3,5-Dimethyl-3-heptene, employing various organic reactions and conditions:
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Dehydration of Alcohols: The most common method involves the dehydration of 3,5-dimethyl-3-heptanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to remove water, forming the desired alkene.
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Elimination Reactions: Another approach utilizes elimination reactions from corresponding haloalkanes. This process involves treating 3,5-dimethyl-3-heptyl halides with strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide to effect elimination and form the carbon-carbon double bond.
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Wittig Reactions: The compound can also be synthesized through Wittig reactions between appropriate aldehydes/ketones and phosphonium ylides, allowing for selective formation of the double bond at the desired position .
Industrial Production
Industrial-scale production of 3,5-Dimethyl-3-heptene typically employs more efficient processes suitable for large quantities:
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Catalytic Dehydrogenation: This compound can be produced through catalytic dehydrogenation of 3,5-dimethylheptane, involving the passage of the saturated hydrocarbon over catalysts such as platinum or palladium at elevated temperatures to remove hydrogen and form the carbon-carbon double bond.
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Continuous Flow Processes: Industrial synthesis often utilizes continuous flow reactors to ensure consistent product quality and maximize yield, with optimized reaction conditions to minimize by-product formation.
The selection of a particular synthetic route depends on factors such as scale of production, available starting materials, desired isomer ratio, and economic considerations .
Chemical Reactivity
Oxidation Reactions
3,5-Dimethyl-3-heptene undergoes various oxidation reactions characteristic of alkenes:
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Potassium Permanganate Oxidation: Reaction with KMnO₄ in aqueous solution under mild conditions leads to the cleavage of the carbon-carbon double bond, forming carbonyl compounds such as ketones and aldehydes.
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Ozonolysis: Treatment with ozone followed by reductive workup results in the cleavage of the double bond to form oxygenated products including ketones and aldehydes.
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Epoxidation: Reaction with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) forms epoxides, which can be further transformed into various functional derivatives .
These oxidation reactions provide valuable pathways for the conversion of 3,5-Dimethyl-3-heptene into functionalized derivatives with applications in organic synthesis and material science .
Reduction Reactions
The carbon-carbon double bond in 3,5-Dimethyl-3-heptene can be reduced through various methods:
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Catalytic Hydrogenation: The compound undergoes hydrogenation in the presence of hydrogen gas and catalysts such as palladium on carbon, platinum, or Raney nickel, converting the double bond to a single bond and forming 3,5-dimethylheptane.
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Dissolving Metal Reduction: Reduction using alkali metals in liquid ammonia or other aprotic solvents can lead to selective reduction of the double bond .
The reduction products serve as important intermediates in various synthetic pathways and industrial applications .
Addition Reactions
As a typical alkene, 3,5-Dimethyl-3-heptene participates in various addition reactions:
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Electrophilic Addition: Reagents such as hydrogen halides (HCl, HBr, HI) add across the double bond to form corresponding haloalkanes. The reaction follows Markovnikov's rule due to the formation of the more stable carbocation intermediate.
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Hydration: Addition of water in the presence of acid catalysts leads to the formation of alcohols, predominantly 3,5-dimethyl-3-heptanol following Markovnikov's rule.
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Halogenation: Reaction with halogens such as chlorine or bromine results in the formation of dihalides through anti addition to the double bond .
These addition reactions demonstrate the versatility of 3,5-Dimethyl-3-heptene as a synthetic intermediate, enabling access to a variety of functionalized derivatives .
Applications
Chemical Research Applications
3,5-Dimethyl-3-heptene serves as an important compound in various chemical research contexts:
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Model Compound for Alkene Reactivity: The compound functions as a model system for studying alkene reactivity patterns and mechanisms of organic reactions. Its specific structure with a trisubstituted double bond and branched carbon chain provides insights into how molecular architecture affects reaction pathways and outcomes.
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Mechanistic Studies: Researchers employ this compound to investigate reaction mechanisms of electrophilic addition, oxidation, and reduction processes. The double bond's reactivity enables formation of various products under different conditions, making it valuable for fundamental studies in organic chemistry.
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Synthesis of Complex Molecules: As an intermediate in multi-step syntheses, 3,5-Dimethyl-3-heptene enables access to more complex target molecules with specific structural features .
Industrial Uses
In industrial settings, 3,5-Dimethyl-3-heptene finds several applications:
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Fuel Component: The compound is used as a component in diesel and gasoline formulations, where its branched structure contributes to favorable combustion properties .
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Production of Specialty Chemicals: It serves as a precursor for specialty chemicals used in various industrial processes and product formulations .
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Polymer Industry: The compound and its derivatives are employed in polymer chemistry as monomers or modifiers for creating materials with specific properties .
Comparative Analysis
To better understand 3,5-Dimethyl-3-heptene's characteristics and behavior, it is valuable to compare it with structurally related compounds. Table 3 presents a comparative analysis of 3,5-Dimethyl-3-heptene with several structural analogs:
Table 3: Comparison of 3,5-Dimethyl-3-heptene with Related Compounds
| Compound | Structure | Notable Differences | Relative Reactivity |
|---|---|---|---|
| 3,5-Dimethyl-3-heptene | C₉H₁₈ with double bond at 3-position | Reference compound | Standard alkene reactivity |
| 3,5-Dimethylheptane | C₉H₂₀ (saturated) | Lacks double bond | Lower reactivity; no addition reactions |
| 3,5-Dimethyl-2-heptene | C₉H₁₈ with double bond at 2-position | Different double bond position | Different regioselectivity in additions |
| 3,5-Dimethyl-4-heptene | C₉H₁₈ with double bond at 4-position | Different double bond position | Altered stereochemical outcomes |
| 2,2-Dimethyl-3-heptene | C₉H₁₈ with different methyl positions | Different substitution pattern | Different steric effects on reactivity |
The branched structure and specific placement of the double bond in 3,5-Dimethyl-3-heptene create a unique reactivity profile compared to its isomers and saturated analog. Particularly noteworthy is how the position of the methyl groups influences the stability of carbocation intermediates during reactions, affecting both reaction rates and product distributions .
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